2-(1-Pyrazolyl)benzyl Alcohol
Overview
Description
“2-(1-Pyrazolyl)benzyl Alcohol” is a chemical compound with the CAS Number: 741717-59-9 . It has a molecular weight of 174.2 . It is typically in liquid form .
Synthesis Analysis
The synthesis of benzyl alcohol, a related compound, has been optimized through a process involving photo-illuminated liquid phase hydrogenation . This process uses Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) . The use of immobilized Pd 0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .
Molecular Structure Analysis
The molecular structure of benzyl alcohol, a related compound, has been studied extensively . It has been found that the dimer of the transiently chiral benzyl alcohol (phenylmethanol) under vacuum isolation has certain conformational preferences .
Chemical Reactions Analysis
Benzyl alcohol, a related compound, can be oxidized to produce benzaldehyde . This oxidation process can be achieved using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .
Physical and Chemical Properties Analysis
“this compound” is typically in liquid form . Benzyl alcohol, a related compound, is a colorless liquid with a mild pleasant aromatic odor . It has moderate solubility in water (4 g/100 mL) and is miscible in alcohols and diethyl ether .
Scientific Research Applications
Chemistry and Properties of Pyrazole Derivatives
Studies on pyrazole derivatives, such as those involving 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, review the extensive chemistry, including preparation procedures, properties, and complex formation with metals. These investigations reveal the versatility of pyrazole compounds in forming various complex structures with potential for biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Bioactive Pyrazole Derivatives
Recent advancements in multicomponent synthesis techniques for creating pyrazole derivatives have underscored their significant therapeutic potential. The synthesis of pyrazole compounds using efficient, economical methods has yielded molecules with various biological activities, including antibacterial, anticancer, and anti-inflammatory properties (Becerra, Abonía, & Castillo, 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazoles, demonstrate a wide array of pharmacological effects. Research covering therapeutic patents reveals pyrazoline derivatives' effectiveness against several conditions, including microbial infections, inflammation, depression, and cancer, highlighting the compound class's versatility in drug development (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Approaches and Biological Activities
The synthesis of pyrazole heterocycles, acknowledged as pharmacophores, has been explored for their medicinal importance. These compounds, through various synthetic strategies, have been linked to a range of bioactivities, including anticancer, analgesic, and antimicrobial effects, underlining their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Future Directions
Recent research has focused on the development of efficient catalysts for the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain benzyl alcohol with high efficiencies .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which include 2-(1-pyrazolyl)benzyl alcohol, have a wide range of biological activities and can be used to treat a variety of diseases .
Mode of Action
One study suggests that a compound containing a pyrazole core restored the function of the f508del mutant cftr protein
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
(2-pyrazol-1-ylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-7,13H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACOBLOISVBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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